Cas no 2171212-83-0 (5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-3-carboxylic acid)

5-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-3-carboxylic acid is an Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a chiral center at the 2-position, ensuring stereochemical control in peptide assembly. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The pyridine-3-carboxylic acid moiety enhances solubility in polar solvents and offers potential for further functionalization. This derivative is particularly useful in solid-phase peptide synthesis (SPPS), where its stability and compatibility with standard coupling reagents ensure high coupling efficiency. Its structural features make it suitable for constructing complex peptides with precise regiochemical and stereochemical requirements.
5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-3-carboxylic acid structure
2171212-83-0 structure
Product name:5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-3-carboxylic acid
CAS No:2171212-83-0
MF:C27H27N3O5
MW:473.52038693428
CID:6595984
PubChem ID:165528060

5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-3-carboxylic acid
    • 5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pyridine-3-carboxylic acid
    • EN300-1509298
    • 2171212-83-0
    • Inchi: 1S/C27H27N3O5/c1-16(2)11-24(25(31)29-18-12-17(26(32)33)13-28-14-18)30-27(34)35-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,12-14,16,23-24H,11,15H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)/t24-/m0/s1
    • InChI Key: IUMGNPUYTIGXFM-DEOSSOPVSA-N
    • SMILES: O(C(N[C@H](C(NC1C=NC=C(C(=O)O)C=1)=O)CC(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 473.19507097g/mol
  • Monoisotopic Mass: 473.19507097g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 737
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 118Ų
  • XLogP3: 4.1

5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1509298-0.25g
5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pyridine-3-carboxylic acid
2171212-83-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1509298-0.1g
5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pyridine-3-carboxylic acid
2171212-83-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1509298-10000mg
5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pyridine-3-carboxylic acid
2171212-83-0
10000mg
$3622.0 2023-09-27
Enamine
EN300-1509298-10.0g
5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pyridine-3-carboxylic acid
2171212-83-0
10g
$14487.0 2023-06-05
Enamine
EN300-1509298-5.0g
5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pyridine-3-carboxylic acid
2171212-83-0
5g
$9769.0 2023-06-05
Enamine
EN300-1509298-50mg
5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pyridine-3-carboxylic acid
2171212-83-0
50mg
$707.0 2023-09-27
Enamine
EN300-1509298-2.5g
5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pyridine-3-carboxylic acid
2171212-83-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1509298-100mg
5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pyridine-3-carboxylic acid
2171212-83-0
100mg
$741.0 2023-09-27
Enamine
EN300-1509298-1000mg
5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pyridine-3-carboxylic acid
2171212-83-0
1000mg
$842.0 2023-09-27
Enamine
EN300-1509298-1.0g
5-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]pyridine-3-carboxylic acid
2171212-83-0
1g
$3368.0 2023-06-05

5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-3-carboxylic acid Related Literature

Additional information on 5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-3-carboxylic acid

Recent Advances in the Study of 5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-3-carboxylic acid (CAS: 2171212-83-0)

The compound 5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-3-carboxylic acid (CAS: 2171212-83-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, serves as a critical intermediate in the synthesis of peptide-based therapeutics and small-molecule inhibitors. Recent studies have explored its applications in drug discovery, particularly in targeting protein-protein interactions and enzyme modulation.

One of the key advancements in the study of this compound is its role in solid-phase peptide synthesis (SPPS). The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group enhances its stability and reactivity, making it a preferred choice for the synthesis of complex peptides. Researchers have successfully utilized this compound to develop novel peptide analogs with improved pharmacokinetic properties, as demonstrated in a 2023 study published in the Journal of Medicinal Chemistry.

In addition to its synthetic utility, 5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-3-carboxylic acid has shown promise in the development of targeted therapies. A recent preclinical study highlighted its potential as a building block for inhibitors of proteases involved in cancer progression. The compound's ability to selectively bind to active sites of these enzymes has opened new avenues for the design of next-generation anticancer agents.

Further investigations into the mechanistic aspects of this compound have revealed its role in modulating cellular signaling pathways. For instance, a 2024 study in Chemical Biology & Drug Design demonstrated that derivatives of this molecule could effectively inhibit the NF-κB pathway, a critical regulator of inflammation and immune responses. These findings underscore the compound's versatility and its potential applications in treating inflammatory diseases.

Despite these promising developments, challenges remain in optimizing the compound's bioavailability and reducing off-target effects. Ongoing research aims to address these limitations through structural modifications and advanced delivery systems. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopyridine-3-carboxylic acid (CAS: 2171212-83-0) represents a valuable tool in chemical biology and drug discovery. Its multifaceted applications, from peptide synthesis to targeted therapy, highlight its significance in advancing biomedical research. Future studies will likely focus on refining its properties and expanding its therapeutic potential.

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